molecular formula C37H26N9Na3O13S3 B12760796 Trisodium 3-((4-(((4-((2-(acetylamino)-4-hydroxyphenyl)azo)phenyl)amino)carbonyl)phenyl)azo)-4-amino-5-hydroxy-6-((4-sulphonatophenyl)azo)naphthalene-2,7-disulphonate CAS No. 67461-03-4

Trisodium 3-((4-(((4-((2-(acetylamino)-4-hydroxyphenyl)azo)phenyl)amino)carbonyl)phenyl)azo)-4-amino-5-hydroxy-6-((4-sulphonatophenyl)azo)naphthalene-2,7-disulphonate

Cat. No.: B12760796
CAS No.: 67461-03-4
M. Wt: 969.8 g/mol
InChI Key: BKYJOYYNEXOICV-UHFFFAOYSA-K
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Description

EINECS 266-696-5, also known as 3,3’-methylenebis[5-methyloxazolidine], is a chemical compound with significant industrial and research applications. It is primarily used in various chemical processes and has been studied for its unique properties and reactions.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,3’-methylenebis[5-methyloxazolidine] typically involves the reaction of formaldehyde with 5-methyloxazolidine under controlled conditions. The reaction is carried out in the presence of a catalyst, often an acid or base, to facilitate the formation of the methylene bridge between the two oxazolidine rings.

Industrial Production Methods

In industrial settings, the production of 3,3’-methylenebis[5-methyloxazolidine] is scaled up using continuous flow reactors to ensure consistent quality and yield. The reaction conditions, such as temperature, pressure, and catalyst concentration, are optimized to maximize efficiency and minimize by-products.

Chemical Reactions Analysis

Types of Reactions

3,3’-methylenebis[5-methyloxazolidine] undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxazolidinones.

    Reduction: Reduction reactions can break the methylene bridge, leading to the formation of individual oxazolidine units.

    Substitution: The methylene group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride are used.

    Substitution: Substitution reactions often require the presence of a strong base or acid to activate the methylene group.

Major Products Formed

    Oxidation: Oxazolidinones

    Reduction: Individual oxazolidine units

    Substitution: Various substituted oxazolidines depending on the reagents used

Scientific Research Applications

3,3’-methylenebis[5-methyloxazolidine] has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activity and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.

    Industry: It is used in the production of polymers, resins, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 3,3’-methylenebis[5-methyloxazolidine] involves its interaction with various molecular targets. The compound can form stable complexes with metal ions, which can then participate in catalytic processes. Additionally, its ability to undergo oxidation and reduction reactions makes it a versatile intermediate in various chemical pathways.

Comparison with Similar Compounds

Similar Compounds

  • 3,3’-methylenebis[oxazolidine]
  • 5-methyloxazolidine
  • N,N’-methylenebis[5-methyloxazolidine]

Uniqueness

3,3’-methylenebis[5-methyloxazolidine] is unique due to its dual oxazolidine structure connected by a methylene bridge. This structure imparts specific chemical properties, such as enhanced stability and reactivity, making it valuable in various applications.

Properties

CAS No.

67461-03-4

Molecular Formula

C37H26N9Na3O13S3

Molecular Weight

969.8 g/mol

IUPAC Name

trisodium;3-[[4-[[4-[(2-acetamido-4-hydroxyphenyl)diazenyl]phenyl]carbamoyl]phenyl]diazenyl]-4-amino-5-hydroxy-6-[(4-sulfonatophenyl)diazenyl]naphthalene-2,7-disulfonate

InChI

InChI=1S/C37H29N9O13S3.3Na/c1-19(47)39-29-18-26(48)12-15-28(29)44-41-24-8-6-22(7-9-24)40-37(50)20-2-4-23(5-3-20)42-45-34-30(61(54,55)56)16-21-17-31(62(57,58)59)35(36(49)32(21)33(34)38)46-43-25-10-13-27(14-11-25)60(51,52)53;;;/h2-18,48-49H,38H2,1H3,(H,39,47)(H,40,50)(H,51,52,53)(H,54,55,56)(H,57,58,59);;;/q;3*+1/p-3

InChI Key

BKYJOYYNEXOICV-UHFFFAOYSA-K

Canonical SMILES

CC(=O)NC1=C(C=CC(=C1)O)N=NC2=CC=C(C=C2)NC(=O)C3=CC=C(C=C3)N=NC4=C(C=C5C=C(C(=C(C5=C4N)O)N=NC6=CC=C(C=C6)S(=O)(=O)[O-])S(=O)(=O)[O-])S(=O)(=O)[O-].[Na+].[Na+].[Na+]

Origin of Product

United States

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